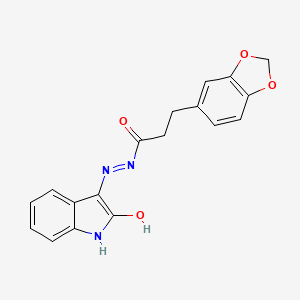![molecular formula C15H10F2N4OS B5705296 N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
科学的研究の応用
N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. This compound has also been studied for its potential use as a diagnostic tool for certain diseases.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental models. For example, it has been reported to reduce inflammation and pain in animal models of arthritis and to exhibit antitumor activity in cancer cell lines. It has also been shown to have anticonvulsant effects in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The use of N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments has several advantages. It is a well-characterized compound with a known synthesis method and can be easily obtained from commercial sources. It has also been extensively studied for its biological activities, making it a useful tool for investigating various physiological and biochemical processes.
However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its utility in certain experimental models. Additionally, the effects of this compound may vary depending on the experimental conditions, making it important to carefully control for these variables when using it in lab experiments.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another potential direction is the investigation of its effects on other physiological and biochemical processes, such as its potential use as a tool for studying the immune system or the nervous system. Finally, the use of this compound as a diagnostic tool for certain diseases may also warrant further investigation.
合成法
The synthesis of N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-fluoroaniline and 3-fluorobenzoyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with urea to yield the final product. The synthesis of this compound has been reported in several scientific publications, and its purity and identity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4OS/c16-10-4-6-12(7-5-10)18-14(22)19-15-21-20-13(23-15)9-2-1-3-11(17)8-9/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNOHBBNMUOOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)
![N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)
![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)




![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)



![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)